(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one
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Overview
Description
(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one is a chiral compound with the molecular formula C5H9NO2 It is a derivative of pyrrolidinone, featuring a hydroxyl group and a methyl group at the 4 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-5-methyl-2-pyrrolidinone using suitable reducing agents. Another method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring with the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic hydrogenation or enzymatic reduction processes to achieve the desired stereochemistry efficiently .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-hydroxy-5-methyl-2-pyrrolidinone: A closely related compound with similar structural features.
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diol: Another chiral compound with different functional groups but similar stereochemistry.
Uniqueness
(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3-4(7)2-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4-/m1/s1 |
InChI Key |
ZBCVDJNHLQMBTG-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CC(=O)N1)O |
Canonical SMILES |
CC1C(CC(=O)N1)O |
Origin of Product |
United States |
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